(1-cyclopropyl-1H-imidazol-2-yl)methanethiol
Description
(1-Cyclopropyl-1H-imidazol-2-yl)methanethiol (CAS: 1420957-34-1) is a sulfur-containing heterocyclic compound featuring an imidazole core substituted with a cyclopropyl group at the 1-position and a methanethiol (-CH₂SH) moiety at the 2-position . The thiol functional group confers distinct reactivity, such as nucleophilicity and susceptibility to oxidation, while the cyclopropyl ring introduces steric constraints and electronic effects due to its strained three-membered structure.
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(1-cyclopropylimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C7H10N2S/c10-5-7-8-3-4-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 |
InChI Key |
UKHZWIUITAHXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C2CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-1H-imidazol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(1-cyclopropyl-1H-imidazol-2-yl)methanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the methanethiol group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their function . These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(1-Cyclopropyl-1H-imidazol-2-yl)methanol
- Structure : Replaces the thiol (-SH) with a hydroxyl (-OH) group.
- Reactivity : The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents but reducing nucleophilicity compared to thiols.
- Applications : Alcohol derivatives are often intermediates in drug synthesis; however, the lack of thiol functionality limits their use in disulfide bond formation or metal coordination .
(1-Methyl-1H-imidazol-2-yl)methanethiol
- Structure : Substitutes cyclopropyl with a methyl group.
- Electronic Effects : Methyl is electron-donating, increasing electron density on the imidazole ring, whereas cyclopropyl may exhibit slight electron-withdrawing effects due to ring strain.
Substituent Variations on the Imidazole Ring
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol
- Structure: Contains a nitro (-NO₂) group (electron-withdrawing) and a styryl moiety (π-conjugated system).
- Reactivity : Nitro groups enhance electrophilicity, favoring reactions like nucleophilic substitution. Styryl groups enable fluorescence or photochemical applications.
- Divergence : Unlike the cyclopropyl-thiol derivative, this compound lacks sulfur and emphasizes aromaticity for optical properties .
Physical Properties
| Compound | Molecular Weight | Functional Group | Key Substituent | Boiling/Melting Point Trends |
|---|---|---|---|---|
| (1-Cyclopropyl-1H-imidazol-2-yl)methanethiol | 170.25 g/mol | Thiol (-SH) | Cyclopropyl | Lower bp vs. alcohol analogs |
| (1-Cyclopropyl-1H-imidazol-2-yl)methanol | 154.19 g/mol | Hydroxyl (-OH) | Cyclopropyl | Higher bp due to H-bonding |
| (1-Methyl-1H-imidazol-2-yl)methanethiol | 142.21 g/mol | Thiol (-SH) | Methyl | Lower steric hindrance |
Note: Thiols generally exhibit weaker intermolecular forces than alcohols, leading to lower boiling points. Cyclopropyl’s rigidity may increase melting points compared to linear substituents.
Biological Activity
Introduction
The compound (1-cyclopropyl-1H-imidazol-2-yl)methanethiol is a sulfur-containing organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group connected to an imidazole ring and a thiol functional group, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of this compound is . The presence of the thiol (-SH) group allows for nucleophilic substitution reactions, which are crucial for its reactivity in biological systems. The imidazole ring is known for its role in various biochemical processes, enhancing the compound's potential as a therapeutic agent.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 158.23 g/mol |
| Functional Groups | Imidazole ring, thiol group |
| Potential Applications | Antimicrobial, anticancer, enzyme inhibition |
Research indicates that compounds with imidazole rings often exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that imidazole derivatives can inhibit bacterial growth and biofilm formation. For instance, this compound may enhance the efficacy of existing antibiotics when used in combination therapies.
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been explored. Similar imidazole derivatives have demonstrated cytotoxic effects against various tumor cell lines by disrupting microtubule dynamics, akin to the action of established chemotherapeutics like Taxol .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Combination Therapy with Antibiotics : A study evaluated the effect of combining this compound with ciprofloxacin against Pseudomonas aeruginosa. Results indicated a significant enhancement in antibiotic activity, suggesting synergistic effects that could improve treatment outcomes for resistant infections .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were assessed on A549 human lung carcinoma cells. The compound exhibited low cytotoxicity at concentrations up to 100 μM, indicating a promising therapeutic index for further development.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
